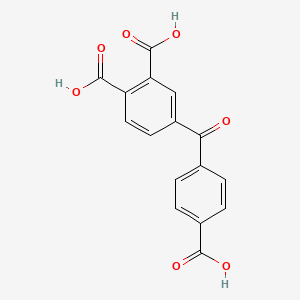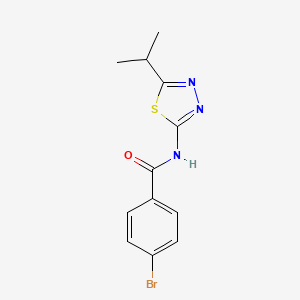![molecular formula C19H24N4O2 B5667965 N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5667965.png)
N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals that include pyrazole-acetamide derivatives, which are known for their versatility in the synthesis of various coordination complexes and their potential in pharmacological applications. These compounds are synthesized and characterized using techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS), highlighting their structural complexity and potential for diverse chemical reactions (Chkirate et al., 2019).
Synthesis Analysis
Synthesis involves multi-step reactions, utilizing various reagents to achieve the final structure. For instance, derivatives similar to our compound of interest have been synthesized by reacting pyrazole with specific substitutions, demonstrating the intricate pathways required to achieve the desired structural features and functional groups (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure is characterized by specific bonding and coordination patterns. For example, coordination complexes constructed from pyrazole-acetamide derivatives demonstrate unique bonding interactions, such as those involving amide O and pyrazole N atoms with metal ions, leading to distinct molecular geometries and coordination environments (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound class often lead to the formation of coordination complexes with metal ions, resulting in compounds with significant antioxidant activity. These reactions are influenced by the presence of various functional groups, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. While specific data for our compound is not provided, related studies on crystal structures and hydrogen bonding patterns offer insights into the physical characteristics of similar compounds, highlighting the importance of intermolecular interactions (López et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for undergoing specific chemical reactions, are defined by the compound's molecular structure and functional groups. The synthesis and characterization of related compounds reveal their potential for engaging in diverse chemical reactions, leading to novel structures with unique properties and activities (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)-N-[[1-(3-methylphenyl)pyrazol-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-5-4-6-17(9-14)23-12-16(10-20-23)11-21(3)18(24)13-22-8-7-15(2)19(22)25/h4-6,9-10,12,15H,7-8,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFJFZVXXYFTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)CC(=O)N(C)CC2=CN(N=C2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5667882.png)
![N-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5667908.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5667911.png)
![3-methyl-N-[4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5667921.png)
![rel-(1S,6R)-3-[(3-methyl-2-quinoxalinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5667931.png)
![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667936.png)



![(3R*,4S*)-1-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5667960.png)

![4-{2-[(anilinocarbonothioyl)amino]ethyl}benzenesulfonamide](/img/structure/B5667986.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5667993.png)
![5-acetyl-1'-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5668000.png)